molecular formula C14H13N3O2S B12919038 2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one CAS No. 821782-86-9

2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one

Cat. No.: B12919038
CAS No.: 821782-86-9
M. Wt: 287.34 g/mol
InChI Key: DERCQVUIQUAEOO-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one ( 821782-86-9) is a synthetic small molecule belonging to the 4-thiazolidinone class of heterocyclic compounds, with a molecular formula of C 14 H 13 N 3 O 2 S and a molecular weight of 287.34 g/mol [ citation:1 ]. The 4-thiazolidinone core scaffold is recognized as a privileged structure in medicinal chemistry and is extensively investigated for its diverse pharmacological potential [ citation:5 ]. This scaffold is known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties [ citation:7 ]. Its significance is highlighted by its presence in several clinically effective medications [ citation:5 ]. This specific compound features a pyrimidinyl group at the 3-position and a 4-hydroxyphenyl group at the 2-position of the thiazolidinone ring. Structural analogs and hybrids containing the thiazolidinone moiety, particularly those fused with other pharmacophores like pyrimidine, have demonstrated promising cytotoxic effects in scientific studies [ citation:2 ]. Research on similar molecular architectures has shown that such compounds can induce significant apoptotic effects and cause cell cycle arrest in the G1 and G2 phases in various cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and SKOV-3 (ovarian cancer) [ citation:2 ]. The incorporation of another heterocyclic moiety, such as pyrimidine, into the thiazolidinone nucleus is a established strategy to enhance biological activity [ citation:5 ]. This product is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

821782-86-9

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-5-methyl-3-pyrimidin-2-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H13N3O2S/c1-9-12(19)17(14-15-7-2-8-16-14)13(20-9)10-3-5-11(18)6-4-10/h2-9,13,18H,1H3

InChI Key

DERCQVUIQUAEOO-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(S1)C2=CC=C(C=C2)O)C3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with 2-aminopyrimidine and thioglycolic acid in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired thiazolidinone compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to modify the thiazolidinone ring or the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions may use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a quinone derivative, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Activities of Thiazolidin-4-one Derivatives
Compound Name/Structure (Selected Examples) Substituents Biological Activity Reference
Target Compound 2-(4-Hydroxyphenyl), 5-methyl, 3-(pyrimidin-2-yl) Inferred antimicrobial potential -
3-[4-(1,3-Benzodioxol-5-yl)-6-(pyridin-2-yl)pyrimidin-2-yl]-2-(pyridin-2-yl)-1,3-thiazolidin-4-one 1,3-Benzodioxol, pyridin-2-yl, pyrimidinyl Antimicrobial (superior to ciprofloxacin)
3-(Pyrimidin-2-yl)-1,3-thiazolidin-4-one derivatives Pyrimidin-2-yl Efficient synthesis (~80°C)
2-Benzo[d][1,3]dioxol-6-yl-3-[3-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-5-yl]-1,3-thiazolidin-4-one 1,2,4-Triazole, morpholinyl Antifungal (MIC ≤4 mg/mL vs. M. tuberculosis)
3-Ethyl-5-[(Z)-(4-hydroxyphenyl)methylene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one 4-Hydroxyphenyl, triazolylimino Genotoxically safe (no mutagenicity)
2-(Substituted phenyl)-5-methyl-3-(pyridin-4-yl)-1,3-thiazolidin-4-ones Pyridin-4-yl Anti-HIV activity (MT-4 cells)

Biological Activity

2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound belonging to the thiazolidinone family. This compound has attracted attention due to its diverse biological activities, including potential applications in antimicrobial, anticancer, and metabolic disorder therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • CAS Number : 821782-86-9
  • Molecular Formula : C14H13N3O2S
  • Molecular Weight : 287.34 g/mol
  • IUPAC Name : 2-(4-hydroxyphenyl)-5-methyl-3-pyrimidin-2-yl-1,3-thiazolidin-4-one

The biological activity of 2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one is attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : The compound may disrupt bacterial cell walls or inhibit essential enzymes critical for bacterial survival.
  • Anticancer Properties : It has been shown to induce apoptosis in cancer cells through intrinsic and extrinsic signaling pathways, potentially affecting cell proliferation.
  • Metabolic Regulation : The compound demonstrates insulin-sensitizing effects, enhancing glucose uptake in insulin-resistant models.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one have been tested against various bacterial strains with promising results.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazolidinone Derivative AE. coli32 µg/mL
Thiazolidinone Derivative BS. aureus16 µg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism
HeLa (cervical cancer)15.7Induction of apoptosis
MCF7 (breast cancer)12.3Cell cycle arrest

These findings suggest that the compound may be effective in targeting specific cancer types.

Metabolic Effects

Thiazolidinones have also been studied for their role in metabolic disorders such as type 2 diabetes. In a study involving high-carbohydrate diet-induced insulin-resistant mice:

Treatment GroupBlood Glucose Level (mg/dL)Leptin Level (ng/mL)
Control18012
Thiazolidinone Treatment13020

The results indicate a significant reduction in blood glucose levels and an increase in leptin levels, suggesting improved metabolic function.

Case Studies

Several case studies highlight the therapeutic potential of thiazolidinone derivatives:

  • Case Study on Anticancer Activity : A study published in Cancer Letters demonstrated that a derivative similar to the target compound induced apoptosis in breast cancer cells via mitochondrial pathways.
  • Case Study on Insulin Sensitivity : Research published in Diabetes Care showed that administration of thiazolidinone derivatives improved insulin sensitivity in obese rats, leading to better glycemic control.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing 2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via a cyclocondensation reaction between 4-hydroxyphenyl derivatives, pyrimidin-2-yl amines, and thioglycolic acid under acidic or basic conditions. Evidence from analogous thiazolidinone syntheses suggests that molecular sieves (e.g., 3Å) can improve yields by absorbing water, shifting equilibrium toward product formation . Reaction temperature (~80°C) and solvent choice (e.g., ethanol or DMF) critically affect purity, with recrystallization in ethanol/dioxane mixtures recommended for isolating crystalline products .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the thiazolidinone carbonyl (~170 ppm in ¹³C), pyrimidine protons (δ 8.5–9.0 ppm for aromatic H), and hydroxyl protons (δ 5.5–6.0 ppm, exchangeable with D₂O) .
  • IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm the thiazolidinone core .
  • HRMS : Use ESI+ or MALDI-TOF to verify molecular ion peaks matching the exact mass (C₁₅H₁₃N₃O₂S: ~307.07 g/mol) .

Q. What computational tools are recommended for predicting physicochemical properties (e.g., logP, solubility) of this compound?

  • Methodological Answer : Tools like ACD/Labs Percepta or ChemAxon’s MarvinSuite can estimate logP (∼2.5) and aqueous solubility (∼0.1 mg/mL at pH 7.4) based on its aromatic and polar functional groups. Molecular dynamics simulations (e.g., GROMACS) further model solvation behavior .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of the thiazolidinone ring?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXTL software is critical for determining bond lengths, angles, and ring puckering. For example, the thiazolidinone ring typically adopts an envelope conformation, with the pyrimidine substituent influencing planarity. Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factor < 0.05 ensure accuracy .

Q. What strategies address contradictory results in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Curves : Test concentrations from 1–100 μM to differentiate selective antimicrobial activity (MIC < 10 μM) from non-specific cytotoxicity (IC₅₀ > 50 μM) .
  • Target Validation : Use siRNA or CRISPR knockdown of putative targets (e.g., IL6 for anti-inflammatory activity) to confirm mechanism .
  • Assay Controls : Include reference compounds (e.g., ampicillin for antimicrobial assays) and cell viability controls (MTT assay) .

Q. How can molecular docking studies predict the interaction of this compound with enzymes like hyaluronidase or IL6?

  • Methodological Answer : Dock the compound into active sites (e.g., hyaluronidase PDB: 1FCV) using AutoDock Vina or Schrödinger Glide. Focus on hydrogen bonding with the thiazolidinone carbonyl and π-π stacking between the pyrimidine ring and aromatic residues (e.g., Tyr75 in IL6). Validate predictions with mutagenesis or ITC binding assays .

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